molecular formula C16H14F3NO2 B13918149 3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

Cat. No.: B13918149
M. Wt: 309.28 g/mol
InChI Key: BTYFKGLPQYSUSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and phenylacetic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce modified phenyl rings or trifluoromethyl groups .

Scientific Research Applications

3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-isopropylphenyl)-propionic acid
  • 3-Amino-3-(4-ethylphenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)-propionic acid
  • 3-Amino-3-naphthalen-1-yl-propionic acid

Uniqueness

3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

3-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-7-5-11(6-8-13)10-1-3-12(4-2-10)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22)

InChI Key

BTYFKGLPQYSUSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(CC(=O)O)N

Origin of Product

United States

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